N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N3O4S/c1-23(15-8-4-3-5-9-15)19(26)14-24-17-12-13-30-20(17)21(27)25(22(24)28)16-10-6-7-11-18(16)29-2/h6-7,10-13,15,20H,3-5,8-9,14H2,1-2H3/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRNQOPAIXBTOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)C(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N3O4S+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and structure-activity relationships.
- Molecular Formula : C22H26N3O4S
- Molecular Weight : 428.5 g/mol
- CAS Number : 1261021-22-0
The compound exhibits biological activity primarily through its interaction with various receptors and enzymes. Studies indicate that it may act as a modulator of G protein-coupled receptors (GPCRs), which are critical in many signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antagonist Activity | Modulation of dopamine D3 receptor | |
| Allosteric Modulator | Interaction with mGlu receptors | |
| Analgesic Effects | Activation at neurotensin receptors |
Structure-Activity Relationship (SAR)
Research has shown that modifications to the thieno[3,2-d]pyrimidine core can significantly affect the compound's biological activity. The presence of the methoxy group on the phenyl ring enhances receptor binding affinity and selectivity.
Table 2: Structure-Activity Relationship Insights
Case Studies and Research Findings
-
Dopamine Receptor Modulation :
A study demonstrated that N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide acts as a partial agonist at the dopamine D3 receptor. This activity suggests potential therapeutic applications in treating disorders such as schizophrenia and Parkinson's disease by modulating dopaminergic pathways . -
Neuroprotective Effects :
The compound has shown neuroprotective properties in models of neurodegenerative diseases. Its action on mGlu receptors may help in reducing neuronal death associated with conditions like Alzheimer's disease . -
Analgesic Properties :
Research indicates that this compound exhibits analgesic effects through its action on neurotensin receptors. This could provide a novel approach for pain management therapies .
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound's structural features suggest potential therapeutic applications due to its ability to interact with biological targets such as enzymes and receptors. Pyrimidine derivatives have been extensively studied for their roles in various diseases, including cancer and neurological disorders.
Antitumor Activity
Research indicates that pyrimidine derivatives can exhibit antitumor properties. For instance, compounds similar to N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide have been identified as potential antitumor agents through their interaction with folate receptors . This suggests that the compound may warrant investigation for its efficacy against specific cancer types.
Neurological Disorders
The modulation of neurotransmitter systems is another promising application area. Compounds that target dopamine receptors or muscarinic receptors have shown potential in treating conditions such as Alzheimer's disease and schizophrenia . The unique structural characteristics of N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide may allow it to act as an allosteric modulator or antagonist at these receptors.
Synthesis and Chemical Properties
The synthesis of this compound involves several steps that typically require specific reagents such as acid chlorides and bases for acylation reactions. The optimization of reaction conditions (temperature and solvent) is crucial for maximizing yield and minimizing by-products.
Key Chemical Properties:
- Molecular Formula: C21H25N3O5
- Molecular Weight: Approximately 399.4 g/mol
- Solubility: Generally soluble in common organic solvents
Case Study 1: Antitumor Activity Investigation
A study focused on the synthesis of pyrimidine derivatives demonstrated that modifications in the structure could enhance antitumor activity against specific cancer cell lines. The compound's ability to interact with folate receptors was highlighted as a mechanism for its action .
Case Study 2: Neurological Modulation
Another research effort investigated the effects of similar compounds on muscarinic receptors. The findings suggested that certain modifications could lead to enhanced receptor affinity and selectivity, indicating potential therapeutic benefits in treating cognitive disorders .
Future Research Directions
Given the promising applications outlined above, future research should focus on:
- In vitro and in vivo studies to evaluate the pharmacological effects of N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide.
- Structure-activity relationship (SAR) studies to optimize the compound's efficacy and selectivity towards specific biological targets.
- Exploration of novel synthetic routes that may provide higher yields or purer products.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Thienopyrimidine derivatives are a well-studied class of compounds due to their diverse biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:
Table 1: Structural and Physicochemical Comparisons
*Estimated based on analogs; †Calculated from functional groups (amide, carbonyl, ether).
Key Findings from Comparative Analysis
Structural Variations and Activity :
- The target compound ’s 2-methoxyphenyl group may enhance π-π stacking interactions in enzyme binding compared to the chloro-methylphenyl group in . However, the latter’s halogen substituent could improve metabolic stability.
- The naphthyl-containing analog exhibits higher molecular weight and lipophilicity, which may influence membrane permeability but reduce solubility.
Physicochemical Properties: The acetamide moiety in all compounds contributes to H-bonding capacity, critical for target engagement.
Synthetic Routes: Thienopyrimidine cores are typically synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated carbonyl compounds . Substituents like the 2-methoxyphenyl group are introduced via nucleophilic substitution or coupling reactions .
Biological Relevance: Compounds with thienopyrimidine scaffolds are frequently explored as kinase or protease inhibitors.
Q & A
Q. What are the critical steps and conditions for synthesizing this compound with high purity?
The synthesis involves multi-step reactions, including cyclization of the thieno[3,2-d]pyrimidine core, followed by functionalization with substituted aryl groups. Key considerations include:
- Temperature control : Reactions often require 60–100°C for cyclization steps to proceed efficiently .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) or toluene/ethanol mixtures are used to stabilize intermediates and enhance yields .
- Catalysts : Triethylamine is frequently employed to deprotonate intermediates and accelerate amide bond formation .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is recommended to isolate the final product .
Q. How is the structural integrity of the compound confirmed?
Characterization relies on:
- Nuclear Magnetic Resonance (NMR) : H and C NMR verify regiochemistry and substituent positions, particularly for the thienopyrimidine core and acetamide side chain .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns, critical for distinguishing closely related analogs .
Q. What preliminary biological assays are used to screen this compound?
Initial screening typically includes:
- Antimicrobial activity : Agar diffusion assays against Staphylococcus aureus and Escherichia coli .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases to identify potential therapeutic targets .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in the final synthetic step?
Systematic optimization involves:
- Design of Experiments (DoE) : Varying temperature, solvent polarity, and catalyst loading to identify interactive effects .
- In situ monitoring : Using FTIR or HPLC to track intermediate formation and adjust reaction times dynamically .
- Alternative catalysts : Testing ionic liquids or phase-transfer catalysts to improve reaction efficiency .
Q. What computational methods elucidate the compound’s mechanism of action?
- Molecular docking : Predict binding affinities to enzymes (e.g., cyclooxygenase-2) using AutoDock Vina or Schrödinger Suite .
- Molecular Dynamics (MD) simulations : Assess stability of ligand-target complexes over 100-ns trajectories to validate docking results .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
SAR strategies include:
- Substituent variation : Modifying the 2-methoxyphenyl group to electron-withdrawing (e.g., -CF) or bulky substituents to enhance target selectivity .
- Scaffold hopping : Replacing the thienopyrimidine core with pyrido[2,3-d]pyrimidine to alter pharmacokinetic properties .
Q. How should researchers resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability. Mitigation strategies include:
- Standardized protocols : Adopting CLSI guidelines for antimicrobial assays to ensure reproducibility .
- Dose-response validation : Repeating studies with 8–10 concentration points to calculate accurate IC/EC values .
Q. What analytical techniques quantify trace impurities in the compound?
- HPLC-PDA/MS : Detects impurities at <0.1% levels by comparing retention times and UV/MS profiles against synthetic byproducts .
- X-ray crystallography : Resolves structural ambiguities caused by polymorphic forms .
Methodological Challenges and Solutions
Q. How can researchers stabilize the compound’s sensitive dioxo-thienopyrimidine moiety during storage?
- Lyophilization : Store in lyophilized form under argon at -80°C to prevent hydrolysis .
- Buffered solutions : Use pH 7.4 phosphate buffer to avoid degradation in aqueous environments .
Q. What strategies improve solubility for in vivo studies without altering bioactivity?
- Prodrug design : Introduce phosphate or acetate groups at the acetamide nitrogen for transient solubility .
- Nanoformulation : Encapsulate in PEGylated liposomes to enhance bioavailability .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
